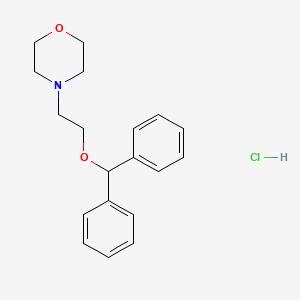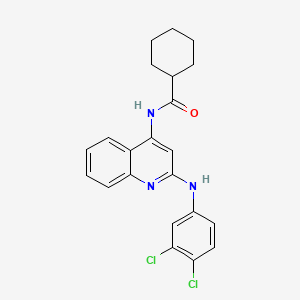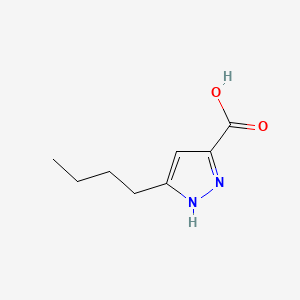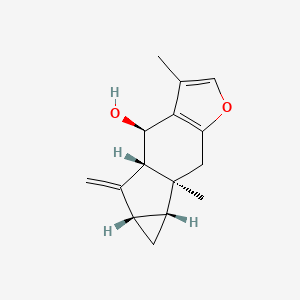
Lindenenol
Overview
Description
Mechanism of Action
Target of Action
Lindenenol, also known as Linderenol, is a natural compound isolated from Radix linderae . It has been reported to exhibit antioxidant and antibacterial activities
Mode of Action
Its antioxidant and antibacterial activities suggest that it may interact with targets that play a role in oxidative stress and bacterial growth . The specific interactions between this compound and its targets, as well as the resulting changes, need to be elucidated through further studies.
Biochemical Pathways
Given its reported antioxidant and antibacterial properties, it may influence pathways related to oxidative stress and bacterial metabolism . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
Its antioxidant and antibacterial activities suggest that it may have protective effects against oxidative damage and bacterial infections
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, light, and pollution could potentially affect the action of this compound . .
Biochemical Analysis
Biochemical Properties
Lindenenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . Additionally, it interacts with bacterial cell walls, disrupting their integrity and leading to antibacterial effects . These interactions highlight this compound’s potential as a therapeutic agent in oxidative stress-related conditions and bacterial infections.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis . Furthermore, its antibacterial activity can inhibit the growth of pathogenic bacteria, promoting a healthy cellular environment . These effects underscore this compound’s potential in enhancing cell function and preventing cellular damage.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . Additionally, this compound’s antioxidant activity is attributed to its ability to neutralize reactive oxygen species and upregulate the expression of antioxidant enzymes . These molecular interactions elucidate how this compound exerts its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity . Long-term exposure to this compound has been observed to sustain its antioxidant and antibacterial effects, indicating its potential for prolonged therapeutic use . These findings highlight the importance of temporal analysis in evaluating this compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that low to moderate doses of this compound exhibit beneficial effects, such as reducing oxidative stress and inhibiting bacterial growth . High doses may lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These dosage-dependent effects emphasize the need for careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate metabolic flux and influence metabolite levels. For instance, this compound’s antioxidant activity is linked to its interaction with enzymes involved in the detoxification of reactive oxygen species . Additionally, it affects the synthesis and degradation of bacterial cell wall components, contributing to its antibacterial properties . These interactions highlight this compound’s role in regulating metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, enhancing its biological activity . For example, this compound’s antioxidant properties are more pronounced in mitochondria, where it helps mitigate oxidative damage . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in mitochondria enhances its antioxidant effects, protecting mitochondrial integrity and function . These localization patterns provide insights into the mechanisms underlying this compound’s therapeutic actions.
Preparation Methods
Lindenenol can be isolated from the plant Radix linderae through extraction and purification processes . The synthetic routes for this compound involve the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The compound is typically obtained as a white to off-white solid .
Chemical Reactions Analysis
Lindenenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a model compound for studying sesquiterpenoid synthesis and reactivity . In biology, lindenenol has shown promise as an antioxidant and antibacterial agent, making it a potential candidate for developing new therapeutic agents . In medicine, it has been investigated for its anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Lindenenol is unique among sesquiterpenoids due to its specific structural features and bioactivities . Similar compounds include other sesquiterpenoids such as linderalactone and linderene, which also possess antioxidant and antibacterial properties . this compound stands out for its higher potency and broader spectrum of biological activities .
Properties
IUPAC Name |
(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDJYSVGPBJZSG-PSDLAXTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949025 | |
| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26146-27-0 | |
| Record name | Lindenenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26146-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lindenenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)
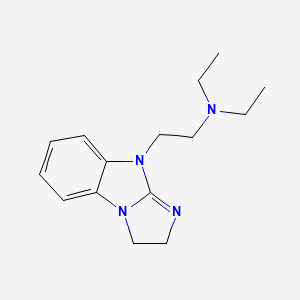

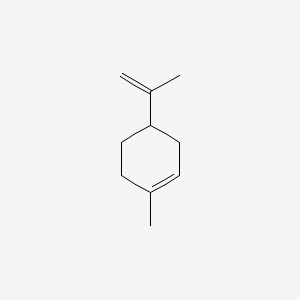
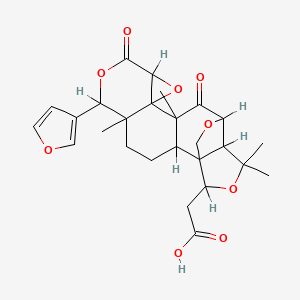


![N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B1675408.png)

